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Compound of Interest

Compound Name: Methoxymethyl acetate

Cat. No.: B1615274 Get Quote

Introduction

Methoxymethyl acetate (CAS No. 6290-49-9), a methoxy ester, serves as a key intermediate

and solvent in various chemical syntheses. A thorough understanding of its spectroscopic

characteristics is paramount for researchers, scientists, and professionals in drug development

for reaction monitoring, quality control, and structural elucidation. This technical guide provides

a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for Methoxymethyl acetate, complete with detailed experimental

protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Methoxymethyl acetate. The

data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR (Proton NMR) Data (Estimated)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.75 Singlet 3H O-CH₃ (from ester)

~4.15 Singlet 2H -O-CH₂-O-

~3.40 Singlet 3H -O-CH₃ (from ether)

Note: Values are

estimated based on

typical chemical shifts

for similar functional

groups. The solvent is

typically CDCl₃.

¹³C NMR (Carbon NMR) Data (Estimated)

Chemical Shift (δ) (ppm) Assignment

~170 C=O (ester carbonyl)

~68 -O-CH₂-O-

~59 -O-CH₃ (from ether)

~52 O-CH₃ (from ester)

Note: Values are estimated based on typical

chemical shifts for similar functional groups. The

solvent is typically CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2950-2850 Medium-Strong C-H Stretch (alkane)

~1755 Strong C=O Stretch (ester)

~1200-1000 Strong C-O Stretch (ester and ether)

Note: Values are based on

typical absorption frequencies

for esters and ethers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.

Major Mass Spectrometry Fragments[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

45 99.99 [CH₃OCH₂]⁺

74 23.55 [M - CH₂O]⁺•

15 17.93 [CH₃]⁺

29 12.63 [CHO]⁺

75 5.05 [CH₃OCO]⁺

Data obtained from GC-MS

analysis.[1]

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and

reproducible spectroscopic data.
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NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol outlines the general procedure for acquiring NMR spectra of a liquid sample like

Methoxymethyl acetate.

Sample Preparation:

Accurately weigh approximately 5-20 mg of Methoxymethyl acetate for ¹H NMR (20-50

mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the

solution is homogeneous.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-

5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

Set the appropriate acquisition parameters, such as the number of scans and relaxation

delay. More scans will be necessary for the less sensitive ¹³C nucleus or for dilute

samples.
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Initiate the data acquisition.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual

solvent peak.

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Attenuated Total Reflectance (ATR) IR Spectroscopy
Protocol
ATR is a convenient technique for obtaining the IR spectrum of liquid samples.

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a

volatile solvent like isopropanol or ethanol and allow it to dry completely.

With the clean, empty ATR accessory in place, collect a background spectrum. This will be

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.

Sample Analysis:

Place a small drop of Methoxymethyl acetate onto the center of the ATR crystal, ensuring

the crystal surface is fully covered.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background spectrum to produce the final absorbance or

transmittance spectrum.
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Cleaning:

After the measurement is complete, clean the ATR crystal by wiping away the sample with

a soft cloth. If necessary, use a cloth lightly dampened with a suitable solvent to remove

any residue.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
This protocol is for a volatile liquid sample introduced into an EI mass spectrometer, often

coupled with a Gas Chromatography (GC) system.

Sample Introduction (via GC):

Prepare a dilute solution of Methoxymethyl acetate in a volatile organic solvent (e.g.,

dichloromethane or hexane).

Inject a small volume (typically 1 µL) of the solution into the GC injection port. The high

temperature of the port vaporizes the sample.

The vaporized sample is carried by an inert gas (e.g., helium) through the GC column,

where separation from any impurities occurs.

Ionization:

As the sample elutes from the GC column, it enters the ion source of the mass

spectrometer, which is under a high vacuum.

In the ion source, the gaseous molecules are bombarded by a beam of high-energy

electrons (typically 70 eV).

This bombardment ejects an electron from the molecule, forming a positively charged

molecular ion (M⁺•).

Fragmentation and Analysis:

The excess energy from the electron impact causes the molecular ion to fragment into

smaller, characteristic charged ions and neutral radicals.
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The positive ions (both the molecular ion and fragment ions) are accelerated by an electric

field into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum that plots

relative intensity versus m/z.

Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and

relationships relevant to the spectroscopic analysis of Methoxymethyl acetate.
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General workflow for the spectroscopic analysis of a liquid organic compound.
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Observed Fragments Minor Fragments

Methoxymethyl Acetate
[C₄H₈O₃]⁺•

m/z = 104 (not observed)

[CH₃OCH₂]⁺
m/z = 45

(Base Peak)

- •COOCH₃

[M - CH₂O]⁺•
m/z = 74

- CH₂O

[CH₃OCO]⁺
m/z = 75

- •OCH₃

[CH₃]⁺
m/z = 15

- CO₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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